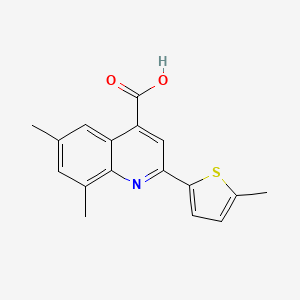
6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with a unique structure . It’s used in diverse scientific research and has promising applications in fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, “6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid”, is1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20) .
科学的研究の応用
1. Synthesis and Cytotoxic Activity
Research has shown that derivatives of quinoline carboxylic acids exhibit potent cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which bear structural resemblance to quinoline carboxylic acids, were synthesized and tested against various cancer cell lines. Some compounds displayed significant cytotoxicity, with IC(50) values less than 10 nM, suggesting their potential as anticancer agents (Deady et al., 2003).
2. Application in Synthesizing Novel Compounds
The quinoline carboxylic acid framework is versatile for chemical modifications and synthesis of novel compounds. For example, research has demonstrated the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives through one-pot reactions, yielding compounds in good yields and proving the structural versatility of quinoline derivatives (Gao et al., 2011).
3. Role in Structural Studies and Foldamer Design
Quinoline-derived oligoamides, resembling the quinoline carboxylic acid structure, have been designed and synthesized for structural studies. These compounds, known as foldamers, can adopt helical structures, showcasing the structural adaptability and potential application in studying protein structures and designing novel biomolecules (Jiang et al., 2003).
4. Synthesis of Fluorescent Probes
The quinoline carboxylic acid structure serves as a core for developing fluorescent probes. Novel quinoline derivatives have been synthesized and studied for their fluorescent properties, demonstrating the application of quinoline structures in developing novel materials for bioimaging and diagnostic purposes (Bodke et al., 2013).
Safety and Hazards
特性
IUPAC Name |
6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYARBKQEYBVYEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)
![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)

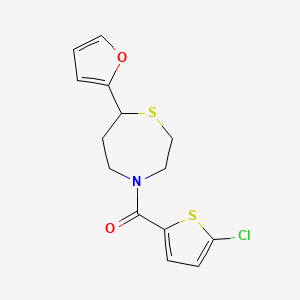
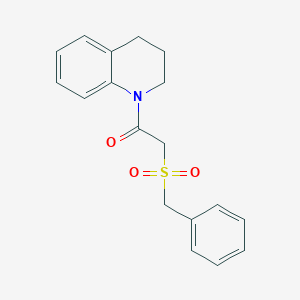
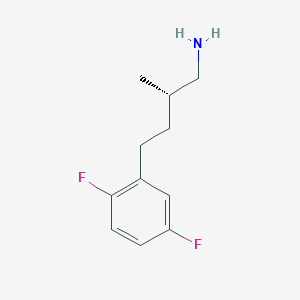
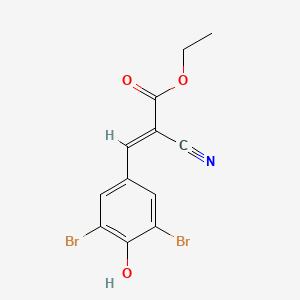


![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)